2-[4-(3,3-Dimethyl-2-oxo-1-azetanyl)phenyl]acetonitrile
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Overview
Description
2-[4-(3,3-Dimethyl-2-oxo-1-azetanyl)phenyl]acetonitrile is a chemical compound with the molecular formula C13H14N2O and a molecular weight of 214.27 g/mol . This compound is primarily used in proteomics research and is known for its unique structural features, including the presence of an azetanyl ring and a nitrile group .
Scientific Research Applications
2-[4-(3,3-Dimethyl-2-oxo-1-azetanyl)phenyl]acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of specialty chemicals and materials.
Preparation Methods
The synthesis of 2-[4-(3,3-Dimethyl-2-oxo-1-azetanyl)phenyl]acetonitrile typically involves the following steps:
Formation of the Azetanyl Ring: The azetanyl ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using a halogenated phenyl derivative.
Introduction of the Nitrile Group: The nitrile group is added through a nucleophilic substitution reaction, typically using a cyanide source such as sodium cyanide or potassium cyanide.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often through the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
2-[4-(3,3-Dimethyl-2-oxo-1-azetanyl)phenyl]acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The nitrile group can undergo nucleophilic substitution reactions with reagents such as amines or alcohols, forming amides or esters.
Mechanism of Action
The mechanism of action of 2-[4-(3,3-Dimethyl-2-oxo-1-azetanyl)phenyl]acetonitrile involves its interaction with specific molecular targets. The azetanyl ring and nitrile group play crucial roles in binding to target proteins or enzymes, modulating their activity and function. The exact pathways and molecular targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-[4-(3,3-Dimethyl-2-oxo-1-azetanyl)phenyl]acetonitrile can be compared with similar compounds such as:
2-[4-(3,3-Dimethyl-2-oxo-1-pyrrolidinyl)phenyl]acetonitrile: This compound has a pyrrolidinyl ring instead of an azetanyl ring, leading to different chemical properties and reactivity.
2-[4-(3,3-Dimethyl-2-oxo-1-piperidinyl)phenyl]acetonitrile: The presence of a piperidinyl ring in this compound results in distinct biological activities and applications.
2-[4-(3,3-Dimethyl-2-oxo-1-azetanyl)phenyl]propionitrile:
These comparisons highlight the uniqueness of this compound in terms of its structural features and applications.
Properties
IUPAC Name |
2-[4-(3,3-dimethyl-2-oxoazetidin-1-yl)phenyl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-13(2)9-15(12(13)16)11-5-3-10(4-6-11)7-8-14/h3-6H,7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFVZZNHSHUZLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2=CC=C(C=C2)CC#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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